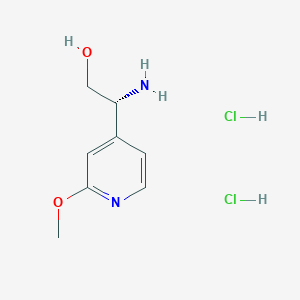

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride” is a chemical compound with a molecular weight of 225.12 . It is a white to yellow solid and is also known by its IUPAC name "®-1-(2-methoxypyridin-4-yl)ethan-1-amine dihydrochloride" .

Molecular Structure Analysis

The InChI code of this compound is "1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1…/s1" . This indicates the presence of a pyridine ring with a methoxy group at the 2-position and an amino group at the 4-position. The stereochemistry is indicated by the ® configuration.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 225.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Tautomerism Studies

The research by Hertog and Buurman (2010) investigates the tautomerism of hydroxypyridines, including compounds similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They studied the ultraviolet absorption spectra of these compounds, contributing to understanding their predominant tautomeric structures in aqueous ethanol solutions. This study provides insights into the structural properties of related compounds (Hertog & Buurman, 2010).

Spectroscopic and Molecular Modelling

Alghanmi and Habeeb (2015) explored the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid. Their research involved spectroscopic studies and molecular modelling, which can be relevant to understanding similar interactions in compounds like (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. The formation constants and molar absorptivity of the complexes formed were also studied, contributing to the knowledge of complex stability (Alghanmi & Habeeb, 2015).

Chiral Isomer Studies

The study by Temple and Rener (1992) investigated the biological activity of chiral isomers of certain compounds, including methoxy derivatives similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They focused on the synthesis and evaluation of these isomers in biological systems, noting differences in activity between S- and R-isomers. This research provides an understanding of the biological implications of chirality in similar compounds (Temple & Rener, 1992).

Asymmetric Synthesis

Duquette et al. (2003) describe a scalable process for the asymmetric synthesis of a compound structurally related to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. Their work focuses on the stereochemistry of the product, which is crucial for understanding the synthesis and applications of such chiral compounds (Duquette, Zhang, Zhu, & Reeves, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPYABFLAGAYEU-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CC(=C1)[C@H](CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2458572.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2458579.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide](/img/structure/B2458582.png)

![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)

![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)